ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride
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Overview
Description
Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl. It is known for its unique bicyclic structure, which includes a three-membered ring fused to a six-membered ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethyl ester with a bicyclic amine, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Solvent: Organic solvents such as dichloromethane or ethanol
Catalysts: Acid catalysts like hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Purification of starting materials
Reaction Optimization: Control of temperature, pressure, and reaction time
Purification: Techniques such as crystallization or chromatography to isolate the final product
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of amines or alcohols
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Conditions involving nucleophiles like halides or amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of new substituted bicyclic compounds
Scientific Research Applications
Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity
Receptors: Binding to receptors and modulating their activity
Pathways: Influence on biochemical pathways, such as signal transduction or metabolic processes
Comparison with Similar Compounds
Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[2.2.1]heptane derivatives: Known for their bicyclic structure and similar reactivity
Bicyclic amines: Compounds with similar amine functionality and potential biological activity
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1896478-30-0 |
---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.